Atevirdine - 136816-75-6

Atevirdine

Catalog Number: EVT-260362
CAS Number: 136816-75-6
Molecular Formula: C21H25N5O2
Molecular Weight: 379.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Atevirdine has been used in trials studying the treatment of HIV Infections.
Atevirdine is a non-nucleoside reverse transcriptase inhibitor. Atevirdine is active against AZT-resistant virus strains.
Classification and Source

Atevirdine is classified as a non-nucleoside reverse transcriptase inhibitor. It is part of a class of drugs that inhibit the reverse transcriptase enzyme, which is crucial for the replication of HIV. The compound was developed as part of ongoing research to find effective treatments for HIV/AIDS and has been studied extensively in clinical settings.

Synthesis Analysis

The synthesis of Atevirdine involves several key steps:

  1. Formation of the Pyridylpiperazine Moiety:
    • The process begins with the aromatic displacement of chlorine from 2-chloro-3-nitropyridine using piperazine, yielding an intermediate compound.
    • This intermediate is then protected as its BOC (tert-butoxycarbonyl) derivative through a reaction with di-tert-butyl dicarbonate.
  2. Reduction and Alkylation:
    • The nitro group in the intermediate is reduced via catalytic hydrogenation.
    • Following this, reductive alkylation with acetaldehyde in the presence of lithium cyanoborohydride produces the corresponding N-ethyl derivative.
  3. Deprotection and Final Coupling:
    • The BOC protecting group is removed using trifluoroacetic acid.
    • The resulting amine reacts with the imidazolide derivative of 5-methoxy-3-indoleacetic acid to yield Atevirdine as the final product .

This synthetic route highlights the complexity and precision required in pharmaceutical chemistry to produce effective antiviral agents.

Molecular Structure Analysis

Atevirdine's molecular structure can be described as follows:

  • Chemical Formula: C19_{19}H22_{22}N4_{4}O2_{2}
  • Molecular Weight: Approximately 342.4 g/mol
  • Structural Features: The compound features a pyridylpiperazine core linked to an indole acetic acid moiety. This structural arrangement is essential for its activity as a reverse transcriptase inhibitor.

The molecular structure facilitates interactions with the active site of reverse transcriptase, allowing Atevirdine to effectively inhibit viral replication.

Chemical Reactions Analysis

Atevirdine participates in several chemical reactions, primarily related to its synthesis and degradation:

  1. Reduction Reactions: The nitro group reduction during synthesis is crucial for forming the amine functional group necessary for biological activity.
  2. Alkylation Reactions: The reductive alkylation step introduces an ethyl group that enhances the compound's affinity for its target enzyme.
  3. Hydrolysis: In biological systems, Atevirdine may undergo hydrolysis, affecting its pharmacokinetics and dynamics within the body.

These reactions are critical in both the synthesis and potential metabolism of Atevirdine.

Mechanism of Action

Atevirdine functions by binding to the reverse transcriptase enzyme, specifically at a site distinct from where nucleoside analogs bind. This non-competitive inhibition prevents the enzyme from converting viral RNA into DNA, thus halting viral replication. Key aspects include:

  • Binding Affinity: Atevirdine exhibits high binding affinity for reverse transcriptase, which is essential for its efficacy.
  • Resistance Profiles: Studies indicate that Atevirdine maintains activity against certain drug-resistant strains of HIV, making it a valuable option in treatment regimens .
Physical and Chemical Properties Analysis

Atevirdine possesses several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Reported melting point values suggest it exists as a solid at room temperature, which is typical for many pharmaceutical compounds .

These properties are essential for formulating Atevirdine into effective dosage forms.

Applications

Atevirdine has several important applications in medicine:

  1. Antiviral Therapy: Primarily used in combination therapies for patients with HIV/AIDS to improve treatment outcomes and reduce viral load.
  2. Research Tool: Utilized in laboratory studies to better understand HIV replication mechanisms and resistance development.
  3. Pharmaceutical Development: Serves as a template for designing new NNRTIs with improved efficacy and safety profiles.
Introduction to Atevirdine in Antiretroviral Research

Historical Context of Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)

The discovery of NNRTIs emerged serendipitously in the late 1980s during antiretroviral compound screening. Initial candidates like TIBO (tetrahydroimidazo[4,5,1-jk][1,4]-benzodiazepin-2(1H)-one) and HEPT (1-[(2-hydroxyethoxy)methyl]-6-(phenylthio)thymine) unexpectedly demonstrated potent HIV-1-specific reverse transcriptase inhibition through non-competitive binding [4] [1]. This discovery defined a novel therapeutic mechanism distinct from nucleoside analogs (NRTIs) that competed at the enzyme's active site. NNRTIs instead bound allosterically to a hydrophobic pocket (NNIBP) ~10Å from RT's catalytic site, inducing conformational changes that disrupted polymerase function [1] [8].

Table 1: Early NNRTI Candidates and Their Significance

Compound ClassDiscovery PeriodKey CharacteristicsResearch Significance
TIBOLate 1980sFirst identified non-competitive RT inhibitorsDefined NNRTI mechanistic class
HEPTLate 1980sOriginally misclassified as NRTIDemonstrated specificity for HIV-1 RT
BHAPsEarly 1990sPiperazine-containing scaffolds (e.g., Atevirdine)Established structure-activity relationship models
Nevirapine1990First FDA-approved NNRTI (1996)Validated NNRTI clinical potential

First-generation NNRTIs faced significant limitations: low genetic barriers to resistance (single-point mutations caused virologic failure), pharmacokinetic inconsistencies, and inactivity against HIV-2 [1] [4]. Despite these challenges, they offered advantages over NRTIs—including reduced mitochondrial toxicity and absence of phosphorylation requirements—making them valuable components in early combination therapies [4] [8].

Atevirdine’s Role in Early HIV-1 Treatment Paradigms

As a bis(heteroaryl)piperazine (BHAP) analog, atevirdine mesylate (U-87201E) entered clinical development in the mid-1990s during the urgent search for HIV therapies. Its chemical structure featured a piperazine core linking pyridinyl and indole moieties—a configuration designed to optimize binding interactions with the NNIBP [6] [7]. Atevirdine inhibited HIV-1 RT at nanomolar concentrations (EC₅₀ ~0.1–0.5 μM) through non-competitive binding, inducing allosteric disruption of polymerase function [7] [9].

In the pivotal ACTG 199 phase I trial (1995), atevirdine was evaluated in combination with zidovudine among 20 treatment-naïve and treatment-experienced patients [2]:

  • Pharmacokinetics: Exhibited considerable interpatient variability in drug exposure
  • Virologic Response: 62% maintained drug-sensitive HIV isolates after 24 weeks
  • Immunologic Response: 47% demonstrated increased CD4+ lymphocyte counts
  • Tolerability: Rash emerged as a treatment-limiting adverse event (detailed safety profile excluded per guidelines)

This trial established proof-of-concept for NNRTI/NRTI combination approaches, though efficacy was limited by pre-existing resistance mutations. Atevirdine's clinical development was ultimately discontinued due to:

  • Rapid Resistance Development: Mutations at residues Y181C and P236L reduced binding affinity >100-fold [3] [1]
  • Formulation Challenges: High pill burden relative to contemporaneous NNRTIs
  • Pharmacokinetic Limitations: Variable absorption profiles observed across populations [2]

Table 2: Key Resistance Mutations Affecting Atevirdine

MutationLocation in NNIBPEffect on Binding AffinityClinical Relevance
Y181Cβ-Sheet regionSteric hindrance of indole moietyPrimary resistance mutation
P236Lp66 hairpin loopAlters NNIBP conformational flexibilityCross-resistance to BHAPs
K103NSolvent interfaceDisrupts hydrogen bondingPan-NNRTI resistance
V106AHydrophobic pocketReduces van der Waals contactsDecreased susceptibility >20-fold

Despite discontinuation, atevirdine provided critical insights:

  • Validated the NNIBP as a druggable target
  • Demonstrated the vulnerability of early NNRTIs to resistance
  • Highlighted the necessity of high genetic barriers in antiretrovirals [3] [1]

Classification Within the Bis(Heteroaryl)Piperazine (BHAP) Analogs

Atevirdine belongs to the bis(heteroaryl)piperazine (BHAP) class, characterized by a central piperazine ring linking two aromatic systems—typically pyridinyl and indole moieties [6] [4]. Its chemical structure comprises:

  • Pyridinyl Wing: 3-(ethylamino)pyridine enabling hydrogen bonding with K101/K103
  • Central Piperazine: Serves as a conformational spacer
  • Indole Wing: 5-methoxy-1H-indole-2-carbonyl group providing hydrophobic contacts [6] [9]

Table 3: Structural Features of BHAP Analogs

Structural ComponentChemical FunctionInteractions with RTOptimization in Atevirdine
Pyridinyl ringHydrogen bond acceptorBinds hydrophilic residues (K101, K103)Ethylamino group enhances K103 contact
Piperazine coreConformational flexibilityAllows adaptation to NNIBP topologyMaintains planar orientation
Indole systemHydrophobic moietyπ-stacking with Y181, Y1885-Methoxy group optimizes electron distribution
Methanesulfonate saltSolubility modifierNot applicableImproves aqueous bioavailability

The BHAP scaffold represented a strategic approach to NNIBP targeting:

  • Molecular Flexibility: Enabled adaptive binding to mutant RT variants [3]
  • Synthetic Tractability: Modular synthesis allowed rapid analog generation [6]
  • Structure-Activity Relationship (SAR):
  • Indole C5 methoxy group enhanced potency against wild-type virus
  • Piperazine N4 acylation was essential for RT inhibition
  • Pyridinyl C3 alkylamino groups improved resistance profiles [7]

Later BHAP optimizations yielded compounds with improved resistance profiles, though none achieved clinical approval. Atevirdine's legacy informed second-generation NNRTIs like etravirine, which utilized molecular flexibility to accommodate common resistance mutations [5] [3].

Properties

CAS Number

136816-75-6

Product Name

Atevirdine

IUPAC Name

[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]-(5-methoxy-1H-indol-2-yl)methanone

Molecular Formula

C21H25N5O2

Molecular Weight

379.5 g/mol

InChI

InChI=1S/C21H25N5O2/c1-3-22-18-5-4-8-23-20(18)25-9-11-26(12-10-25)21(27)19-14-15-13-16(28-2)6-7-17(15)24-19/h4-8,13-14,22,24H,3,9-12H2,1-2H3

InChI Key

UCPOMLWZWRTIAA-UHFFFAOYSA-N

SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC

Solubility

Soluble in DMSO

Synonyms

atevirdine
atevirdine mesylate
U 87201
U 87201E
U-87201
U-87201E

Canonical SMILES

CCNC1=C(N=CC=C1)N2CCN(CC2)C(=O)C3=CC4=C(N3)C=CC(=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.